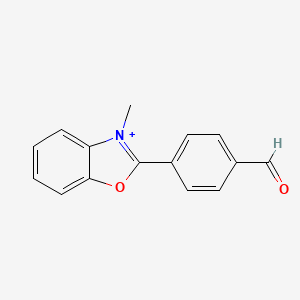
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring system substituted with a formyl group at the 4-position of the phenyl ring and a methyl group at the 3-position of the benzoxazolium ion. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium typically involves multi-step organic reactions. One common method includes the condensation of 4-formylphenylboronic acid with 3-methylbenzoxazole under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-3-methyl-1,3-benzoxazol-3-ium.
Reduction: 2-(4-Hydroxyphenyl)-3-methyl-1,3-benzoxazol-3-ium.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but lacks the benzoxazole ring.
3-Methylbenzoxazole: Contains the benzoxazole ring but lacks the formylphenyl group.
Uniqueness
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is unique due to the combination of the formylphenyl group and the benzoxazole ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components .
Propiedades
Número CAS |
503855-00-3 |
|---|---|
Fórmula molecular |
C15H12NO2+ |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H12NO2/c1-16-13-4-2-3-5-14(13)18-15(16)12-8-6-11(10-17)7-9-12/h2-10H,1H3/q+1 |
Clave InChI |
QJRAWTFOKXQBIC-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
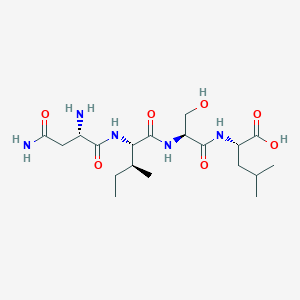
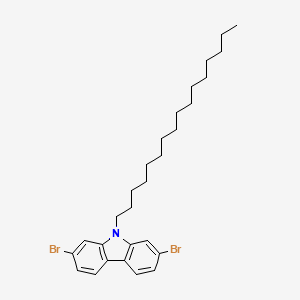
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)

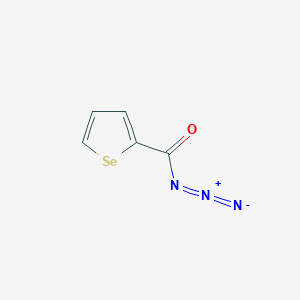

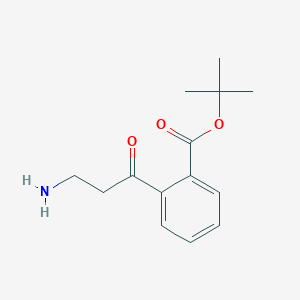
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
